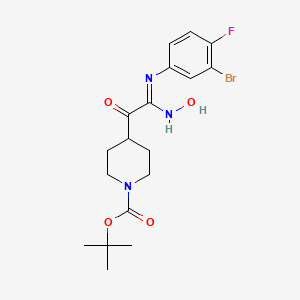

![molecular formula C35H27N3O8 B6299538 4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid CAS No. 2227990-19-2](/img/structure/B6299538.png)

4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

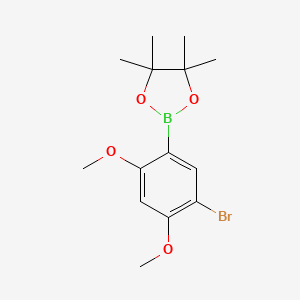

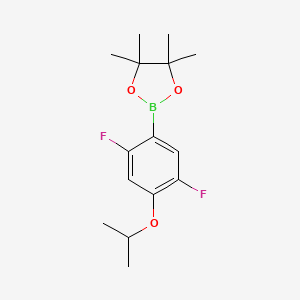

“4,4’,4’‘,4’‘’-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid” is a chemical compound with the molecular weight of 617.61 . It is a white to yellow solid and its IUPAC name is 4,4’,4’‘,4’‘’- ( (pyridine-2,6-diylbis (methylene))bis (azanetriyl))tetrabenzoic acid .

Molecular Structure Analysis

The molecular structure of this compound involves a central pyridine ring with two oxymethyl-benzo-nitrile arms attached at the meta positions . The dihedral angle between the pyridine ring and benzene ring of both arms is 84.55 (6)° while the benzene rings make a dihedral angle of 46.07 (7)° .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 617.61 . The compound should be stored at +4°C .Scientific Research Applications

C–H Functionalization of Pyridines

The compound plays a significant role in the C–H functionalization of pyridines . The focus on sustainable chemistry with minimum waste generation encourages chemists to develop direct C–H functionalization . This process involves tackling the reactivity and regio- and stereoselectivity aspects for direct pyridine C–H functionalization .

Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials

The derivatives of 4,4’-bipyridine have been employed in numerous high-tech applications including molecular motors, machines, and switches . They serve as key building blocks for medium- and environment-responsive compounds and materials .

Electro- and Photo-Sensitive Building Block

4,4’-Bipyridine is highly abundant in supramolecular chemistry, where it mainly serves as an electro- and photo-sensitive building block . It is often used in covalent organic and metalorganic frameworks (COFs and MOFs, respectively) .

Bidentate Coordinating Ligand

In addition to being a building block, 4,4’-bipyridine also serves as a bidentate coordinating ligand . This makes it a crucial component in various chemical reactions and processes .

Solvatochromism and Thermochromism

The derivatives of 4,4’-bipyridine, such as viologens (i.e., N, N’-disubstituted derivatives) and monoquats (i.e., monosubstituted 4,4’-bipyridine derivatives), exhibit solvatochromism and thermochromism . These properties make them useful in various novel applications .

Medium-Responsive Compounds and Environment-Responsive Materials

The derivatives of 4,4’-bipyridine are often used in the creation of medium-responsive compounds and environment-responsive materials . Their multifunctional nature is analyzed and structure–property relations are discussed in connection to the role of these derivatives in various novel applications .

Mechanism of Action

Target of Action

Similar compounds, such as isothiouronium salts, have been reported to act as gaba a agonists . GABA A receptors are a type of neurotransmitter receptor known for their inhibitory effects on the central nervous system.

Mode of Action

If it acts similarly to isothiouronium salts, it may bind to GABA A receptors, enhancing the inhibitory effects of GABA neurotransmitters .

Biochemical Pathways

If it acts as a GABA A agonist, it would be involved in the GABAergic signaling pathway, which plays a crucial role in inhibitory neurotransmission in the central nervous system .

Result of Action

If it acts as a GABA A agonist, it could potentially enhance inhibitory neurotransmission, leading to effects such as sedation, anxiolysis, or muscle relaxation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

properties

IUPAC Name |

4-[4-carboxy-N-[[6-[(4-carboxy-N-(4-carboxyphenyl)anilino)methyl]pyridin-2-yl]methyl]anilino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H27N3O8/c39-32(40)22-4-12-28(13-5-22)37(29-14-6-23(7-15-29)33(41)42)20-26-2-1-3-27(36-26)21-38(30-16-8-24(9-17-30)34(43)44)31-18-10-25(11-19-31)35(45)46/h1-19H,20-21H2,(H,39,40)(H,41,42)(H,43,44)(H,45,46) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDFRQXDGCXAFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)CN(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)CN(C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H27N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

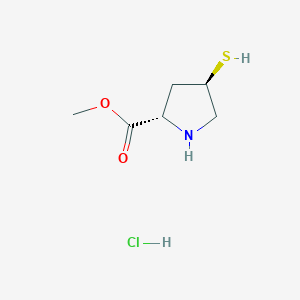

![t-Butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylatehydrochloride](/img/structure/B6299508.png)

![2-(6-Azaspiro[2.5]octan-6-yl)aniline](/img/structure/B6299509.png)

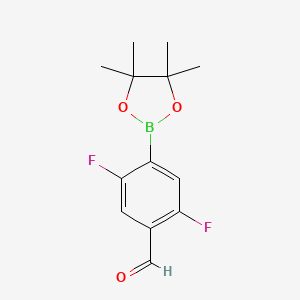

![4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B6299527.png)